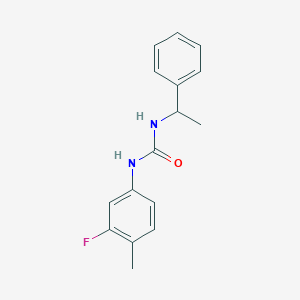
N-(2-bromophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(2-bromophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide, also known as BRL-15572, is a compound that has gained significant attention in the field of neuroscience research. It is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes in the nervous system.
Mecanismo De Acción
N-(2-bromophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes in the nervous system. The sigma-1 receptor is known to modulate the activity of ion channels, neurotransmitter receptors, and intracellular signaling pathways. By blocking the sigma-1 receptor, this compound can modulate the release of neurotransmitters and reduce neuronal excitability, leading to its neuroprotective and therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and cell cultures. It can reduce oxidative stress, inflammation, and apoptosis, which are all involved in the pathogenesis of neurological and psychiatric disorders. It can also modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are implicated in mood, cognition, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-bromophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide is its high selectivity for the sigma-1 receptor, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has good stability in solution. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several future directions for the research on N-(2-bromophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing, administration route, and treatment duration for different conditions. Another area of interest is the elucidation of the molecular mechanisms underlying its neuroprotective and therapeutic effects. This may involve the identification of downstream targets of the sigma-1 receptor and the elucidation of its interactions with other proteins and signaling pathways. Additionally, the development of more potent and selective sigma-1 receptor antagonists may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been investigated as a potential treatment for depression, anxiety, and addiction.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c1-15-6-8-16(9-7-15)14-22-10-12-23(13-11-22)19(24)21-18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDQXPYYQVWIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-benzyl-6-methyl-4-(propylthio)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B4714374.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4714386.png)

![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4714396.png)
![2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4714408.png)

![N-(4-chlorobenzyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4714415.png)
![N-(2-bromophenyl)-N'-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4714421.png)

![3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4714441.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4714446.png)

![N-allyl-2-{[3-cyano-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4714451.png)
